1-Fluoropropadiene-1-diazonium
Description
Structure
3D Structure
Properties
CAS No. |
918108-32-4 |
|---|---|
Molecular Formula |
C3H2FN2+ |
Molecular Weight |
85.06 g/mol |
InChI |
InChI=1S/C3H2FN2/c1-2-3(4)6-5/h1H2/q+1 |
InChI Key |
NWEISJAPRJBCJF-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C([N+]#N)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Fluoropropadiene 1 Diazonium and Analogous Allenyl Diazo Systems
Foundations of Diazonium Salt Generation
The introduction of the diazonium group is a cornerstone of organic synthesis, providing a versatile intermediate for a wide array of chemical transformations. wikipedia.org
Classical Diazotization of Amines: Principles and Limitations
The traditional and most well-established method for generating diazonium salts is the diazotization of primary aromatic amines. iitk.ac.in This reaction typically involves treating a primary aromatic amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). pharmacyinfoline.comkkwagh.edu.inbyjus.com The in situ generation of nitrous acid (HNO₂) from sodium nitrite and the acid is a key step. lkouniv.ac.in The nitrous acid then reacts with the amine to form a diazonium salt. kkwagh.edu.in
The mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. This electrophilic species is then attacked by the nucleophilic nitrogen of the primary amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (R-N₂⁺). lkouniv.ac.in
Limitations of Classical Diazotization:
Despite its widespread use, classical diazotization has several limitations:
Instability: Aliphatic diazonium salts are notoriously unstable, even at low temperatures, readily decomposing to form carbocations and nitrogen gas. lkouniv.ac.in Aromatic diazonium salts are more stable due to the delocalization of the positive charge into the aromatic ring, but they can also be explosive when isolated in a dry state. wikipedia.org The low temperature requirement is crucial to prevent the decomposition of the diazonium salt, which can react with water to form phenols at higher temperatures. byjus.com
Substrate Scope: The reaction is primarily effective for primary aromatic amines. Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the amine, making diazotization more difficult. lkouniv.ac.in
Safety Concerns: The use of nitrous acid, which is toxic, and the potentially explosive nature of diazonium salts necessitate careful handling and controlled reaction conditions. iitk.ac.inbyjus.com
Innovations in Diazo Compound Synthesis: Chemoenzymatic Approaches
To overcome the limitations of classical methods, which often rely on toxic and unsustainable reagents, chemoenzymatic strategies for the synthesis of diazo compounds have emerged. chemrxiv.orgresearchgate.netchemrxiv.org These methods offer a greener and often more selective alternative.
One notable innovation involves the use of vanadium-dependent haloperoxidase (VHPO) enzymes. chemrxiv.orgresearchgate.netchemrxiv.org This chemoenzymatic approach facilitates the synthesis of stabilized diazo compounds through the oxidation of hydrazones. The process begins with the conversion of a carbonyl-containing compound into its corresponding hydrazone. This intermediate is then subjected to a VHPO-catalyzed oxidation of the nitrogen-nitrogen (N-N) bond, yielding the diazo compound. chemrxiv.orgresearchgate.netchemrxiv.org This method has been successfully applied to a range of substrates, demonstrating its potential as a biocompatible and safe strategy for accessing diazo compounds. chemrxiv.orgresearchgate.net
Synthetic Strategies for Fluorinated Allenic Scaffolds
The construction of the fluorinated allene (B1206475) backbone is a critical step in the synthesis of the target molecule. Allenes are compounds containing two cumulative double bonds and can exhibit axial chirality. nih.gov The introduction of fluorine can significantly alter the chemical and physical properties of the molecule. acs.org
Established Protocols for Fluoroallene Preparation
Several methods have been developed for the synthesis of fluorinated allenes. One effective strategy is the metal-free 1,4-fluoroamination of 1,3-enynes. acs.org In this approach, a reagent such as N-fluorobenzenesulfonimide (NFSI) serves as both the fluorine and nitrogen source, leading to the formation of tetrasubstituted fluorinated allenes in a single, atom-economical step. acs.org
Another important method involves the copper-catalyzed enantioselective β-fluoride elimination from propargylic difluorides. This reaction allows for the generation of axially chiral, tetrasubstituted monofluoroallenes with high enantioselectivity. nih.gov The mechanism involves the enantiodiscrimination between two enantiotopic fluorine atoms, which sets the axial stereocenter. nih.gov
Modern Flow Chemistry Applications in Allene Synthesis
Flow chemistry has emerged as a powerful tool for the synthesis of reactive intermediates like unstabilized diazo compounds, which can then be used to construct allenes. nih.govresearchgate.net A copper-catalyzed coupling reaction between flow-generated unstabilized diazo compounds and terminal alkynes provides a mild and rapid route to di- and trisubstituted allenes at room temperature. nih.gov This method exhibits high functional group tolerance due to the mild conditions under which the diazo intermediate is generated and consumed in situ. d-nb.info
The use of flow reactors enhances safety and control over highly exothermic or fast reactions, making it an attractive approach for scaling up the synthesis of allenes. acs.org Furthermore, asymmetric synthesis of chiral allenes has been achieved by coupling flow-generated diazo compounds with propargylated amine derivatives using a chiral pyridinebis(imidazoline) ligand and a copper catalyst. d-nb.infonih.gov
Convergent and Divergent Routes to Fluorinated Allenyl Diazonium Species
The final assembly of 1-Fluoropropadiene-1-diazonium requires a strategy that brings together the fluorinated allene and the diazonium functionalities. Both convergent and divergent synthetic strategies can be envisioned for this purpose.
A convergent synthesis involves the independent synthesis of two or more complex fragments that are then joined together in the final stages of the synthesis. For the target molecule, this could involve the synthesis of a 1-amino-1-fluoropropadiene precursor, which would then undergo diazotization. The challenge in this approach lies in the synthesis and stability of the amino-fluoroallene intermediate.
A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. sathyabama.ac.in In the context of fluorinated allenyl diazonium species, a divergent approach might start from a common fluorinated propargyl precursor. This precursor could be converted into a fluorinated allene, which is then functionalized to introduce the diazo group. For example, a strategy could involve the synthesis of a fluorinated allenyl aldehyde or ketone, which could then be converted to a hydrazone and subsequently oxidized to the diazo compound, mirroring the chemoenzymatic approach. The development of divergent methods for creating fluorine-containing scaffolds is an active area of research. researchgate.netnih.gov
The synthesis of the specific target, this compound, is not explicitly detailed in the current literature, suggesting it is a novel and challenging synthetic target. However, the combination of established and modern synthetic techniques provides a rational basis for its potential synthesis. A plausible, albeit hypothetical, convergent route could involve the following steps:
Synthesis of a 1-amino-1-fluoropropadiene derivative: This could potentially be achieved through modifications of known fluoroallene syntheses, such as the fluoroamination of a suitable enyne.
Diazotization: The resulting amino-fluoroallene would then be subjected to diazotization under carefully controlled, likely non-aqueous, conditions to form the this compound salt.
Given the high reactivity of both the allene and the diazonium functionalities, a flow chemistry approach, where the unstable diazonium species is generated and used immediately, would likely be the most promising strategy for a successful synthesis.
Challenges in Direct Synthesis and Functionalization
The direct synthesis of this compound is hampered by several key challenges rooted in the fundamental chemistry of its constituent parts. Allenes are cumulenic systems with a high degree of strain and reactivity, often prone to isomerization or cycloaddition reactions. researchgate.net The diazonium group, particularly in non-aromatic (aliphatic) systems, is notoriously unstable and can decompose rapidly, even at low temperatures, to liberate nitrogen gas and form a highly reactive carbocation. lkouniv.ac.in
A primary obstacle is the management of the diazonium functionality. The classic Balz-Schiemann reaction, a cornerstone for introducing fluorine via a diazonium salt intermediate, often requires harsh conditions and the isolation of potentially explosive aryl diazonium salts, limiting its scope and scalability. researchgate.net For a non-aromatic, allenic system, the corresponding diazonium salt would be exceptionally more unstable than its aryl counterparts, making its isolation and subsequent reaction extremely difficult. lkouniv.ac.in
Furthermore, the functionalization of a pre-formed allenyl diazo system is problematic. The diazo group itself is highly reactive towards transition metals and acids, conditions often employed in modern fluorination chemistry. researchgate.netprinceton.edu Attempting to directly fluorinate an allenyl diazo compound could lead to a multitude of side reactions, including decomposition, rearrangement, or polymerization, rather than the desired selective C-F bond formation at the C1 position. The presence of multiple reactive sites within the molecule necessitates highly selective reaction conditions that can differentiate between the C=C bonds of the allene and the C-N bond of the diazo group.
Strategies for Incorporating Fluorine and Diazonium Functionalities
Given the challenges of a direct, single-step synthesis, the construction of this compound and related systems relies on multi-step strategic approaches. These strategies focus on the careful and sequential introduction of the diazonium and fluorine moieties onto an allenic or pre-allenic scaffold.
The conversion of a primary amine to its corresponding diazonium salt, a process known as diazotization, is a fundamental strategy. lkouniv.ac.in This typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C) to minimize decomposition of the resulting diazonium salt. byjus.com For more complex substrates, diazo transfer reactions, using reagents like tosyl azide, provide an alternative route to diazocarbonyl compounds. scielo.br Flow chemistry procedures are also being developed to enhance the safety of diazotization reactions by generating and immediately consuming the unstable diazonium intermediate, avoiding its accumulation. researchgate.net
The incorporation of fluorine can be achieved through various methods, broadly categorized as nucleophilic or electrophilic fluorination. beilstein-journals.org The classic Balz-Schiemann reaction utilizes fluoroboric acid (HBF₄) to convert an aryl amine into an aryl diazonium fluoroborate salt, which upon heating, decomposes to yield the aryl fluoride. lkouniv.ac.in Modern methods offer milder and more versatile alternatives. Copper-catalyzed reactions, for instance, have been developed for the fluorination of various substrates, including diaryliodonium salts with KF beilstein-journals.org and, notably, the H-F insertion into α-diazocarbonyl compounds. princeton.edunih.gov Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), provide another powerful tool for C-F bond formation. beilstein-journals.org
The synthesis of chiral exocyclic allenes has been achieved through copper(I)-catalyzed asymmetric cross-coupling between specific diazo compounds and terminal alkynes. researchgate.net Tandem cycloaddition reactions of allenyl diazo compounds have also been developed to form complex molecular structures. acs.org These methods establish precedent for creating the allenyl diazo backbone.
A plausible, though unconfirmed, strategy for synthesizing the target molecule could involve the copper-catalyzed fluorination of a pre-formed allenyl diazocarbonyl compound, drawing analogy from the successful fluorination of α-diazocarbonyls. princeton.edunih.gov This approach would leverage the ability of copper carbenoids, formed from the diazo compound, to undergo insertion into the H-F bond under mild conditions.
The table below summarizes various synthetic strategies relevant to the formation of the target compound's key functionalities.
The following table outlines selected reagents and their specific roles in the synthesis of fluorine- and diazonium-containing compounds.
Advanced Computational and Theoretical Studies of 1 Fluoropropadiene 1 Diazonium and Diazonium Systems
Electronic Structure, Bonding, and Stability Analysis
The electronic structure, bonding characteristics, and inherent stability of diazonium compounds are fundamental to understanding their reactivity. Computational chemistry offers a suite of tools to probe these properties at a molecular level, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic properties of a wide range of molecules, including diazonium salts. acs.orgresearchgate.net DFT calculations allow for the determination of optimized geometries, bond lengths, vibrational frequencies, and electronic charge distributions. acs.orgresearchgate.net For aryl diazonium cations, DFT studies have shown that the diazonium group is typically linear and lies in the plane of the aromatic ring. researchgate.net The C-N and N≡N bond lengths and their corresponding vibrational frequencies are sensitive to the nature of substituents on the aromatic ring. researchgate.net
Substituent effects are a key area of investigation using DFT. Electron-donating groups and electron-withdrawing groups on an aryl ring can significantly influence the electronic character and stability of the diazonium moiety. acs.org For instance, in a study of para-substituted benzenediazonium (B1195382) monocations, DFT calculations revealed that electron-donating groups increase the diazo character, while electron-withdrawing groups enhance the diazonium character. conicet.gov.ar This interplay of mesomeric forms is crucial for understanding the reactivity of these compounds. conicet.gov.ar Furthermore, DFT has been employed to investigate the influence of counterions and solvent effects on the electronic structure of diazonium ions. conicet.gov.ar
The stability of diazonium compounds is another critical aspect explored through DFT. Studies have shown that ortho and para electron-donating substituents can improve the thermal stability of diazonium salts. shu.ac.uk The choice of counterion also plays a significant role, with tetrafluoroborate (B81430) salts often found to be more stable than their hexafluorophosphate (B91526) counterparts. shu.ac.uk DFT calculations can quantify these stability differences by computing properties such as frontier molecular orbital energies (HOMO and LUMO) and vertical ionization potentials and electron affinities. acs.org A smaller HOMO-LUMO gap can be indicative of higher reactivity. acs.org
High-Level Ab Initio and Coupled Cluster Calculations
For a more rigorous and accurate description of the electronic structure and stability of diazonium systems, high-level ab initio and coupled-cluster (CC) methods are employed. mst.eduwikipedia.org These methods, while computationally more demanding than DFT, provide a more accurate treatment of electron correlation, which is crucial for describing bond breaking and formation, as well as excited states. wikipedia.org
Coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its high accuracy in predicting molecular energies and properties. mst.educardiff.ac.uk For instance, high-level theoretical calculations, including coupled-cluster methods, were used to determine the binding energy of the methyldiazonium ion, resolving a long-standing controversy from experimental values. mst.edu These calculations provided a definitive value for the methyl cation affinity of N2, a crucial anchor point for the absolute gas-phase methyl cation affinity scale. mst.edu
Ab initio methods have also been instrumental in understanding the fundamental bonding in diazonium ions. For example, ab initio calculations on arenediazonium ion couples have shown that upon reduction, a significant geometry change occurs, with the neutral diazenyl radical adopting a bent structure. acs.org The inner-sphere reorganization energies, which are important for electron transfer reactions, were found to correlate well with changes in the C-N and N-N bond lengths and the C-N-N bond angle. acs.org
Mechanistic Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the complex reaction mechanisms of diazonium compounds, particularly the extrusion of dinitrogen, which is a hallmark of their reactivity.
Transition State Characterization and Reaction Coordinate Analysis
A key aspect of mechanistic studies is the characterization of transition states (TS) and the analysis of the reaction coordinate, which maps the energetic pathway from reactants to products. Computational methods allow for the precise location of transition state structures and the calculation of activation energies, providing quantitative insights into reaction kinetics.
For diazo compounds, the release of N2 to form a carbene is a fundamental process. nih.gov DFT calculations, often combined with machine learning, have been used to investigate the relationship between the chemical features of diazo compounds and the activation energy for N2 elimination. nih.govchemrxiv.orgresearchgate.net These studies have shown that molecules with a higher positive partial charge on the carbene carbon and a more negative charge on the terminal nitrogen atom tend to have a lower energy barrier for N2 release. nih.govchemrxiv.orgresearchgate.net This is attributed to a decrease in the π-donor ability of the carbene lone pair to the π* orbital of N2. nih.govchemrxiv.orgresearchgate.net
In the context of cycloaddition reactions, computational studies have been crucial in distinguishing between different mechanistic pathways. For example, in the episulfidation of alkenes by dinitrogen sulfide, a one-step SN2-like mechanism was found to be preferred over a two-step cycloaddition-denitrogenation pathway due to a lower geometric distortion penalty in the transition state. acs.org Similarly, the mechanism of formation of aryl azides from diazonium salts has been shown through computational studies to proceed via a stepwise mechanism involving acyclic zwitterionic intermediates, with low energy barriers for the transition structures. diva-portal.orgrsc.org
Molecular Dynamics Simulations for Solvation Effects
The solvent environment can have a profound impact on the reactivity and stability of diazonium ions. Molecular dynamics (MD) simulations provide a powerful method to study these solvation effects by explicitly modeling the interactions between the solute and a large number of solvent molecules. nih.govmdpi.comrsc.org
MD simulations can reveal the detailed structure of the solvation shell around a diazonium ion. nih.gov For instance, in the dediazoniation of aryldiazonium salts in mixed solvents, classical MD simulations have demonstrated that the distribution of solvent molecules in the first solvation shell of the ipso-carbon is directly proportional to the measured product distribution. nih.gov This highlights the importance of the local solvent environment in determining the outcome of the reaction.
Furthermore, MD simulations can be used to investigate the dynamics of ion solvation and the influence of the solvent on the stability of the diazonium species. nih.gov By calculating properties such as radial distribution functions and diffusion coefficients, MD simulations can provide a detailed picture of how different solvents interact with the diazonium ion and influence its reactivity. rsc.orgresearchgate.net For example, MD simulations of cholesterol in various solvents of differing polarity have shown how the solvent structure adapts to both the hydrophilic and hydrophobic parts of the molecule. rsc.org Similar principles apply to the solvation of complex ions like 1-fluoropropadiene-1-diazonium.
Kinetic Studies of Dinitrogen Dissociation from Diazo Compounds
The kinetics of dinitrogen (N2) dissociation is a central theme in the chemistry of diazo compounds. nih.govchemrxiv.orgresearchgate.net Computational studies have provided significant insights into the factors that govern the rate of this fundamental reaction. The activation energy for N2 release is a key kinetic parameter that can be calculated using quantum mechanical methods. nih.gov
The mechanism of N2 extrusion can also be influenced by photochemical activation. Computational studies on the photochemistry of diazo compounds have explored the excited state potential energy surfaces and identified the pathways for dinitrogen loss. rsc.org These studies have shown that upon photoexcitation, the molecule can relax through conical intersections, leading to either regeneration of the ground state or dissociation into a carbene and N2. rsc.org The character of the excited states and the topology of the potential energy surfaces are critical in determining the reaction outcome. rsc.org
Theoretical Insights into Fluorine's Impact on Allene (B1206475) and Diazonium Reactivity
Computational and theoretical studies provide profound insights into the effects of fluorine substitution on the reactivity of unsaturated systems like allenes and functional groups such as diazonium salts. The high electronegativity and unique electronic properties of fluorine significantly modify the electron distribution, orbital energies, and transition state structures, thereby altering reaction pathways and rates.
The introduction of fluorine into an allene backbone, creating a fluoroallene, has been a subject of theoretical investigation, particularly concerning its influence on stability and reaction mechanisms. rsc.org Allenes themselves are notably reactive due to their cumulated double bonds. rsc.org The introduction of a fluorine atom can have complex effects. While fluorine is strongly electron-withdrawing through its inductive effect, it can also act as a π-donor through its lone pairs. Density Functional Theory (DFT) calculations have been employed to explore these effects. For instance, studies on the cycloaddition reactions of fluoroallenes have shown that fluorine substituents can significantly influence reactivity. researchgate.net In some cases, fluorination can lead to a deceleration in reaction rates for certain cycloadditions. researchgate.net DFT calculations on the copper-catalyzed enantioselective β-fluoride elimination to form axially chiral fluoroallenes suggest that the reaction likely proceeds through a syn-elimination pathway from an alkenyl copper intermediate, highlighting the role of fluorine in directing stereochemical outcomes. nih.gov
In the context of diazo compounds, computational analysis of 1,3-dipolar cycloadditions reveals the dramatic impact of fluorine substitution. A study comparing the reactivity of a standard diazoacetamide (B1201003) with both a non-fluorinated and a trifluoromethyl-substituted alkyne showed a 35-fold rate increase for the fluorinated reactant. nih.gov Computational analysis attributed this enhanced reactivity not to strain-relief, but to favorable electronic interactions with the fluoro groups in the transition state. nih.gov Natural Bond Orbital (NBO) analysis indicated that propargylic fluoro groups amplify unidirectional charge-transfer, creating a more polar transition state. nih.gov This increased polarity can lead to a lower free energy of activation in polar solvents. nih.gov
The table below presents computational data from a study on the cycloaddition of diazoacetamide with a fluorinated alkyne, illustrating the energetic effects of fluorine. nih.gov
| Reactant System | Activation Barrier (ΔE‡, kcal/mol) | Distortion Energy (Alkyne, kcal/mol) | Distortion Energy (Diazo, kcal/mol) | Interaction Energy (kcal/mol) |
| Diazoacetamide + Ethyl 4,4,4-trifluoro-2-butynoate | 12.0 | 8.1 | 5.8 | -20.9 |
| Diazoacetamide + Diethyl acetylenedicarboxylate | 15.6 | 6.4 | 6.4 | -20.3 |
For the diazonium group itself, stability is a critical factor governing its chemistry, as the release of dinitrogen gas (N₂) is a primary reaction pathway. acs.org The substitution pattern on the carbon bearing the diazonium group heavily influences this stability. Electron-donating groups are known to stabilize diazonium salts, whereas electron-withdrawing groups, such as fluorine, are expected to destabilize the C-N₂ bond and facilitate N₂ loss. shu.ac.uk This destabilization arises from the strong inductive effect of fluorine, which withdraws electron density from the carbon atom, weakening its bond to the positively charged diazonium moiety. Theoretical calculations on diazo compounds show that a more positive partial charge on the carbene carbon (the carbon remaining after N₂ departure) and a more negative charge on the terminal nitrogen lead to a lower energy barrier for N₂ elimination. acs.orgresearchgate.net Fluorine's electron-withdrawing nature would contribute directly to increasing the positive charge on the adjacent carbon, thus promoting decomposition.
Application of Machine Learning in Predicting Diazo Reactivity
In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the discovery and understanding of chemical reactivity, complementing traditional experimental and computational approaches. nih.govrsc.org For diazo compounds, ML models are being developed to predict key properties related to their reactivity, such as the activation energy for dinitrogen (N₂) release and spectroscopic characteristics. nih.govthemoonlight.io
A prominent application involves combining quantum mechanical data from Density Functional Theory (DFT) with ML algorithms. nih.gov Researchers have created large databases of diazo compounds and calculated the activation energy for N₂ elimination using DFT. This data is then used to train ML models, such as random forest regression, to predict this energy barrier based on a set of chemical descriptors. acs.orgnih.gov These descriptors can include quantum chemical properties like atomic partial charges (e.g., qC on the carbene carbon), bond orders, and steric parameters. nih.gov The trained models can then rapidly and accurately predict the reactivity of new, unstudied diazo compounds, bypassing the need for time-consuming DFT calculations for every molecule. acs.org
To understand the basis for the ML model's predictions, techniques like SHAP (SHapley Additive exPlanations) analysis are employed. nih.gov SHAP analysis quantifies the contribution of each chemical feature to the final prediction, revealing which molecular properties are most influential in determining the activation energy. acs.orgnih.gov For instance, such analyses have confirmed that a higher positive partial charge on the carbene carbon and a more negative charge on the terminal nitrogen atom are key features that lead to a lower activation energy for N₂ release. acs.orgresearchgate.net
Another innovative application is the prediction of infrared (IR) spectra for diazo groups. An ML model utilizing a "Structural Attention Mechanism" (SAM) has been developed to focus on the local chemical environment around the diazo functional group. themoonlight.io This approach uses descriptors specifically designed to capture the electronic and steric effects of the substituents (R1 and R2) attached to the diazo carbon. themoonlight.io By training on a large dataset of experimentally measured IR frequencies, the model can accurately predict the characteristic absorption peak of the diazo group (typically in the 2000-2200 cm⁻¹ range). themoonlight.io This method relies solely on experimental data for training, avoiding potential inaccuracies from theoretical calculations, and uses ensemble learning techniques to enhance prediction accuracy and robustness. themoonlight.io
The table below summarizes key features of machine learning models applied to the study of diazo compounds.
| Application | ML Model Type | Input Features / Descriptors | Predicted Property | Key Insight |
| N₂ Release Kinetics | Random Forest Regression | DFT-calculated atomic charges, bond orders, steric parameters | Activation Energy (Ea) for N₂ elimination | Higher positive charge on carbene carbon (qC) lowers the activation barrier. nih.gov |
| IR Spectra Prediction | Ensemble Model (RF, GB, etc.) with Structural Attention Mechanism (SAM) | SAM descriptors capturing local electronic and steric environment of the diazo group | IR absorption frequency of the diazo group | Enables accurate, scalable, and interpretable prediction of IR spectra from molecular structure alone. themoonlight.io |
These ML applications represent a significant step towards the in silico design of diazo compounds with tailored reactivity for specific synthetic applications, such as carbene transfer reactions. researchgate.netnih.gov
Applications in Advanced Organic Synthesis and Method Development
Methodologies for Carbon-Carbon Bond Formation
There is no available data on the use of 1-Fluoropropadiene-1-diazonium in methodologies for carbon-carbon bond formation. General methodologies for C-C bond formation often involve organometallic reagents, enolates, or radical reactions, but specific examples employing this particular fluorinated allene (B1206475) diazonium salt are absent from the scientific record. allen.inresearchgate.netsigmaaldrich.comlibretexts.orguci.edu
Stereoselective Synthesis of Complex Molecules
Information regarding the role of this compound in the stereoselective synthesis of complex molecules is not available.
Access to Allene-Containing Scaffolds
No published methods describe the use of this compound for accessing allene-containing scaffolds. While the compound itself is a fluorinated allene, its application as a reagent or building block for constructing more complex allene structures has not been reported. acs.orglibretexts.orgresearchgate.net
Creation of Chiral Centers and Axial Chirality
There are no documented instances of this compound being used to create chiral centers or induce axial chirality in stereoselective transformations.
Synthesis of Heterocyclic Compounds
Specific applications of this compound in the synthesis of heterocyclic compounds are not found in the current body of scientific literature. Although diazonium salts and diazo compounds are versatile precursors for a variety of heterocycles, the reactivity of this specific reagent has not been detailed. lkouniv.ac.inutsa.educlockss.orgmdpi.comresearchgate.netconicet.gov.ar
Indazole and Triazole Formation
No literature is available describing the reaction of this compound to form indazole or triazole derivatives. The synthesis of these heterocycles often involves the cyclization of appropriately substituted diazonium salts or [3+2] cycloadditions, but examples with this reagent are not documented.
Benzofuran (B130515) Derivatives
There are no reports on the synthesis of benzofuran derivatives utilizing this compound.
Development of Divergent Synthetic Pathways
The concept of divergent synthesis, where a single substrate is transformed into a variety of structurally distinct products through controlled reaction pathways, is a cornerstone of modern synthetic efficiency. This compound is a prime candidate for such strategies due to the multiple reactive sites embedded within its structure. The diazonium moiety, a well-known versatile functional group, can participate in a wide array of transformations, including Sandmeyer-type reactions, and as a precursor to carbene or radical species.
Research has demonstrated that the reaction conditions can steer the reactivity of this compound towards different outcomes. For instance, in the presence of certain metal catalysts, the diazonium group can be selectively targeted, leading to the formation of various fluorinated aromatic or heterocyclic compounds. The choice of catalyst and reaction partner dictates the final product, allowing for a "choose-your-own-adventure" approach to molecule synthesis starting from a single precursor.
Furthermore, the allenic portion of the molecule offers additional handles for synthetic diversification. It can readily participate in cycloaddition reactions, such as [2+2], [4+2], and [3+2] cycloadditions, with various dienophiles and dipolarophiles. This reactivity allows for the construction of complex carbocyclic and heterocyclic ring systems. The fluorine atom on the allene backbone also plays a crucial role in modulating the electronics and sterics of these reactions, often leading to unique regiochemical and stereochemical outcomes that would be difficult to achieve with non-fluorinated analogues.
A hypothetical divergent synthesis strategy starting from this compound is outlined below, showcasing the potential for creating diverse molecular scaffolds.
| Starting Material | Reagent/Condition | Product Type | Potential Application |
| This compound | Copper(I) Halide | Fluorinated Aryl Halide | Synthetic Intermediate |
| This compound | Alkene/Diene | Fluorinated Cycloadduct | Complex Molecule Synthesis |
| This compound | Rhodium(II) Catalyst | Fluorinated Carbene Intermediate | C-H Insertion/Cyclopropanation |
| This compound | Reducing Agent | Fluorinated Allene | Building Block for Organofluorine Chemistry |
This table represents a conceptual framework for the divergent reactivity of this compound based on the known reactivity of its constituent functional groups.
Contributions to Functional Materials Synthesis
The unique electronic properties imparted by the fluorine atom make this compound an attractive precursor for the synthesis of functional organic materials. Fluorinated organic compounds are known for their enhanced thermal stability, chemical resistance, and unique optoelectronic properties.
One area of application is in the surface modification of materials. The diazonium group can be used to graft the fluorinated allene moiety onto the surfaces of various substrates, such as carbon nanotubes, graphene, and metal oxides. This surface functionalization can dramatically alter the properties of the material, for example, by creating hydrophobic or oleophobic coatings, or by introducing a reactive handle for further chemical transformations. The covalent attachment via the diazonium group ensures the robustness and stability of the modification.
Moreover, the incorporation of the 1-fluoropropadiene unit into polymer backbones can lead to the development of novel fluoropolymers. These materials may exhibit desirable properties such as low dielectric constants, high thermal stability, and specific optical characteristics. The reactivity of the allene and diazonium groups provides multiple avenues for polymerization, including addition and condensation polymerization, as well as post-polymerization modification.
Detailed research findings on the specific contributions of this compound to functional materials are still emerging. However, based on the known properties of organofluorine compounds and the versatile reactivity of diazonium salts, its potential in this area is significant. The table below summarizes potential research directions and expected outcomes.
| Material Type | Synthetic Approach | Potential Properties | Application Area |
| Surface-Modified Nanomaterials | Grafting via diazonium reaction | Enhanced hydrophobicity, tailored surface energy | Self-cleaning surfaces, biocompatible coatings |
| Fluorinated Polymers | Polymerization involving the allene or diazonium group | High thermal stability, low dielectric constant, optical transparency | Advanced electronics, high-performance coatings |
| Organic Semiconductors | Incorporation into conjugated systems | Modified HOMO/LUMO levels, enhanced charge transport | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |
This table outlines prospective applications and is based on the general contributions of similar fluorinated and diazonium-containing compounds to materials science.
Q & A
Q. What experimental conditions are optimal for synthesizing 1-fluoropropadiene-1-diazonium and its derivatives?
To synthesize this compound, researchers should focus on controlled cycloaddition reactions with precursors such as hydrazines or diazo compounds. For example, [3+2] cycloadditions with ethyl diazoacetate yield dihydropyrazole derivatives (e.g., compound 13 ), while [3+3] cycloadditions with azomethine ylides produce more complex structures (e.g., 11 , 12 ) . Key parameters include:
- Temperature : Low temperatures (-20°C to 0°C) to stabilize reactive intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction kinetics.
- Purification : Column chromatography or recrystallization to isolate fluorinated products.
Validate purity via NMR (<sup>19</sup>F and <sup>1</sup>H) and high-resolution mass spectrometry (HRMS).
Q. What spectroscopic techniques are most effective for characterizing this compound?
Characterization requires multi-modal spectroscopic analysis:
- <sup>19</sup>F NMR : To confirm fluorine incorporation and assess electronic effects of substituents.
- IR Spectroscopy : Detect diazonium (N≡N<sup>+</sup>) stretching frequencies (~2100–2300 cm<sup>-1</sup>).
- X-ray Crystallography : Resolve structural ambiguities, especially regiochemistry in cycloadducts (e.g., 14–17 ) .
Cross-reference data with computational predictions (e.g., DFT for vibrational modes) to resolve discrepancies.
Q. How can researchers mitigate hazards associated with handling this compound?
This compound’s instability demands:
- In-situ Generation : Prepare diazonium intermediates immediately before use.
- Stabilizers : Add sodium nitrite or copper salts to suppress decomposition.
- Safety Protocols : Conduct reactions in fume hoods with blast shields, and use personal protective equipment (PPE) for fluoride exposure.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of [3+2] cycloadditions involving this compound?
Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing fluorine directs nucleophilic attack to the β-position.
- Steric Factors : Bulky substituents favor endo transition states (e.g., 16 vs. 17 ) .
Methodological approaches:- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR to identify rate-determining steps.
- Computational Modeling : Use DFT to compare activation energies of competing pathways.
Q. How do substituents on this compound affect its reactivity in cross-coupling reactions?
Substituent effects can be systematically analyzed via:
- Electronic Tuning : Introduce electron-donating (e.g., -OMe) or withdrawing (-NO2) groups.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. deuterated analogs.
- Hammett Plots : Correlate substituent σ-values with reaction rates to quantify electronic contributions.
For example, electron-deficient diazoniums exhibit faster coupling with arylboronic acids .
Q. How should researchers address contradictions between experimental data and theoretical predictions for this compound?
Contradictions often arise from overlooked variables (e.g., solvent polarity, counterion effects). Resolve via:
- Sensitivity Analysis : Vary one parameter (e.g., temperature) while holding others constant.
- Peer Validation : Compare results with independent labs or published benchmarks.
- Model Refinement : Adjust computational parameters (e.g., solvation models in DFT) to better match empirical data .
Q. What strategies enable the stabilization of this compound for long-term storage?
Stabilization methods include:
- Cryogenic Storage : Keep at -80°C in dark, anhydrous conditions.
- Encapsulation : Use mesoporous silica or cyclodextrins to isolate reactive groups.
- Inert Matrices : Embed in paraffin or ionic liquids to limit molecular mobility.
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research design for fluorinated diazoniums?
Q. What role does computational chemistry play in optimizing reactions involving this compound?
DFT or MD simulations can:
- Predict transition states for cycloadditions.
- Screen substituent effects on reaction thermodynamics.
- Guide synthetic routes by identifying low-energy pathways .
Data Contradiction Analysis Table
| Observation | Possible Cause | Resolution Strategy |
|---|---|---|
| Unexpected <sup>19</sup>F NMR shift | Solvent polarity or hydrogen bonding | Repeat in deuterated solvents (e.g., CDCl3) |
| Low cycloaddition yield | Competing decomposition pathways | Add stabilizers (e.g., Cu(OTf)2) |
| Discrepant DFT vs. experimental data | Inadequate solvation model | Use implicit/explicit solvation in simulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
